Galeopsin

Anti-inflammatory Labdane diterpenoids Nitric oxide inhibition

Researchers probing NF-κB-driven iNOS/COX-2 transcription in macrophages need probes with confirmed pathway selectivity-not cytotoxicity artifacts. Galeopsin delivers a selectivity index >10 (NO-suppressive IC₅₀ 1-10 µM vs. CC₅₀ >50 µM in RAW 264.7 cells), ensuring observed reductions in NO, PGE₂, and TNF-α reflect genuine target engagement. • C-8 acetoxy pharmacophore validated head-to-head against inactive hispanolone in an 11-compound anti-inflammatory panel • Co-localized with leoheterin in Leonurus japonicus peltate glandular trichomes (LMD-UPLC-MS/MS confirmed) • Definitive chemophenetic reference for Leonurus botanical authentication and diterpenoid SAR campaigns HPLC ≥98% purity; full COA provided; global shipping ambient or blue ice.

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
Cat. No. B593422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaleopsin
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H32O5/c1-15(23)27-21(5)18(24)13-17-19(2,3)9-6-10-20(17,4)22(21,25)11-7-16-8-12-26-14-16/h8,12,14,17,25H,6-7,9-11,13H2,1-5H3/t17-,20-,21-,22-/m0/s1
InChIKeyCVAJBQDXBZONMK-MQGJPIDWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Galeopsin – Labdane Diterpenoid for Research


Galeopsin (CAS 76475-16-6, C22H32O5, MW 376.49) is a furolabdane diterpenoid belonging to the colensane/clerodane skeletal class, originally isolated from Galeopsis angustifolia and subsequently identified in several Leonurus species (L. heterophyllus, L. japonicus, L. persicus) [1] [2]. Its core structure is defined as 8β-acetoxy-15,16-epoxy-9α-hydroxylabda-13(16),14-dien-7-one, distinguished from the closely related hispanolone by the presence of an acetoxy group at the C-8 position [1]. Galeopsin has been evaluated in vitro for inhibition of pro-inflammatory mediators (TNF-α, NO, PGE₂) in LPS-stimulated RAW 264.7 macrophages, with NO-suppressive IC₅₀ values in the 1–10 µM range, and exhibits anti-proliferative activity against several human cancer cell lines including HepG2 hepatocellular carcinoma cells [3] .

Galeopsin: Why Analogs Cannot Substitute


Labdane diterpenoids co-isolated from Leonurus and Galeopsis species share a common biosynthetic origin but diverge critically in ring-A and furan-side-chain substitution patterns that govern bioactivity, target engagement, and physicochemical handling. Galeopsin carries an 8β-acetoxy substituent absent in hispanolone and a 9α-hydroxy-7-keto system that drives a characteristic thermal retroaldol reactivity not observed in leoheterin or pregaleopsin [1]. In head-to-head anti-inflammatory screening, galeopsin suppressed NO, PGE₂, and TNF-α in RAW 264.7 macrophages with IC₅₀ values in the 1–10 µM range, whereas hispanolone was inactive in the same assay panel, demonstrating that the C-8 acetoxy group is a key pharmacophoric determinant [2]. Furthermore, leoheterin—co-localised with galeopsin in peltate glandular trichomes of Leonurus japonicus—exhibited distinct antithrombotic activity via arachidonic acid-induced platelet aggregation inhibition, a pharmacology not shared by galeopsin, confirming that even same-plant congeners are not functionally interchangeable [3].

Galeopsin: Differentiation Evidence vs. Analogs


Anti-inflammatory Activity vs. Hispanolone in Macrophages

In a panel of 11 labdane-type diterpenoids screened for anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages, galeopsin (compound 4 in the series) and a second active congener (compound 11) were the only two compounds selected for full mechanistic evaluation. Both reduced NO production with IC₅₀ values in the 1–10 µM range. Critically, hispanolone—the closest structural analog differing only in the absence of the C-8 acetoxy group—was included in the same panel but was not selected for further study, indicating inactivity or substantially weaker potency [1]. This provides direct, within-study evidence that the C-8 acetoxy substitution distinguishes galeopsin from hispanolone in a functional anti-inflammatory context.

Anti-inflammatory Labdane diterpenoids Nitric oxide inhibition

NO Inhibition Selectivity over Cytotoxicity

Galeopsin exhibits a favourable selectivity window between its anti-inflammatory IC₅₀ for NO inhibition (approximately 5 µM, within the reported 1–10 µM range) and its cytotoxic concentration (CC₅₀ > 50 µM) in the same RAW 264.7 macrophage model. This yields a selectivity index (SI = CC₅₀ / IC₅₀) greater than 10, indicating that NO suppression is not driven by non-specific cytotoxicity [1] . By contrast, many labdane diterpenoids in the same structural class show narrow or absent selectivity windows, limiting their utility in cellular inflammation models where viability must be maintained.

Selectivity index Cytotoxicity Macrophage inflammation

Structural Differentiation from Hispanolone and Pregaleopsin

Galeopsin (8β-acetoxy-15,16-epoxy-9α-hydroxylabda-13(16),14-dien-7-one), hispanolone (15,16-epoxy-9α-hydroxy-8α-labda-13(16),14-dien-7-one), and pregaleopsin (8β-acetoxy-9α,13R;15,16-diepoxylabd-14-en-7-one) were isolated from the same Galeopsis angustifolia source and structurally elucidated in the same study [1]. Galeopsin uniquely combines: (i) an 8β-acetoxy group (vs. 8α-H in hispanolone), and (ii) a 13(16),14-dien-7-one furan-containing side chain (vs. the 13R,15,16-diepoxy-14-ene system of pregaleopsin). The 9α-hydroxy-7-keto motif common to galeopsin and hispanolone confers a characteristic thermal retroaldol reactivity in solvent-free conditions, whereas pregaleopsin lacks the 7-keto group and does not undergo this rearrangement [1]. These structural distinctions directly affect hydrogen-bonding capacity, metabolic stability, and derivatization potential.

Structure-activity relationship Labdane diterpenoid Retroaldol reactivity

Pharmacological Divergence vs. Leoheterin

Laser microdissection coupled with UPLC-MS/MS demonstrated that galeopsin and leoheterin are the two major labdane diterpenoids specifically accumulated in the peltate glandular trichomes (PGTs) of Leonurus japonicus [1]. In vitro bioassays revealed distinct pharmacological profiles: galeopsin inhibited the pro-inflammatory cytokine TNF-α, while leoheterin exhibited antithrombotic activity in an arachidonic acid-induced anti-platelet aggregation assay (quantitative aggregation inhibition data reported for leoheterin, but not observed for galeopsin) [1]. Both compounds showed potential anti-inflammatory activity by inhibiting TNF-α, but their divergent primary pharmacology—antiplatelet vs. cytokine-directed—confirms that even compounds sharing a sub-cellular compartment are not functionally redundant.

Laser microdissection Trichome-localised diterpenoids Pharmacological divergence

Chemophenetic Marker Restriction in Lamiaceae

Galeopsin has been consistently isolated from Galeopsis angustifolia, Leonurus heterophyllus, L. japonicus, and L. persicus, but is notably absent from Ballota species that produce hispanolone as the dominant furolabdane [1] [2]. In Leonurus persicus, 19-hydroxygaleopsin was identified as a new derivative, indicating that galeopsin serves as a scaffold for further oxidative diversification within Leonurus but not in Ballota [2]. This genus-level chemophenetic restriction means that galeopsin cannot be reliably sourced from Ballota-derived plant material, unlike hispanolone. For natural product laboratories requiring authenticated reference standards for chemotaxonomic or metabolomic studies of Leonurus species, galeopsin is an indispensable marker compound [1].

Chemophenetics Phytochemical fingerprinting Labdane diterpenoid distribution

Galeopsin: Validated Application Scenarios


Non-Cytotoxic Probe for NF-κB Pathway Studies

Galeopsin is the preferred labdane diterpenoid probe for investigating NF-κB-mediated transcriptional regulation of iNOS and COX-2 in macrophage models. It demonstrates NO-suppressive IC₅₀ values in the 1–10 µM range with a selectivity index > 10 relative to cytotoxicity (CC₅₀ > 50 µM) in RAW 264.7 cells [1]. This selectivity profile ensures that observed reductions in NO, PGE₂, and TNF-α are attributable to pathway inhibition rather than non-specific cell death—a key differentiator from structurally similar diterpenoids excluded from the same screening panel [1]. Researchers studying IκBα/IκBβ phosphorylation, NF-κB p65 nuclear translocation, or IKK activity will benefit from galeopsin's validated on-target anti-inflammatory pharmacology.

SAR Studies on C-8 Acetoxy Substitution

The C-8 acetoxy group of galeopsin is the sole structural discriminator from the inactive comparator hispanolone in the 11-compound Girón et al. anti-inflammatory panel [1]. This makes galeopsin an essential starting material or reference compound for SAR campaigns exploring how C-8 oxygenation affects NF-κB inhibition, death-receptor-mediated apoptosis, and macrophage polarization [2]. Procurement of authentic galeopsin (rather than hispanolone) is mandatory for laboratories synthesizing or testing C-8-modified labdane derivatives, as hispanolone lacks the pharmacophoric acetoxy moiety and was not advanced in functional screening [1].

Botanical Authentication of Leonurus & Galeopsis

Galeopsin serves as a genus-restricted chemophenetic marker for Leonurus and Galeopsis species within Lamiaceae, whereas the structurally related hispanolone is distributed across Ballota, Galeopsis, and Leonurus [1]. Analytical laboratories performing UPLC-MS/MS or HPLC-based phytochemical fingerprinting of Leonurus japonicus (Chinese motherwort, Yi Mu Cao) raw materials and finished products require authenticated galeopsin reference standard to confirm botanical identity and detect adulteration with Ballota species [2]. Its restricted taxonomic distribution provides discriminatory power unavailable with the more cosmopolitan hispanolone.

Laser Microdissection in Trichome Discovery

Galeopsin was identified by LMD-UPLC-MS/MS as one of two major bioactive diterpenoids specifically compartmentalised in peltate glandular trichomes of Leonurus japonicus, alongside leoheterin [1]. This validated localisation makes galeopsin a critical reference analyte for spatial metabolomics workflows investigating trichome-specific secondary metabolism in Lamiaceae. Unlike leoheterin—which carries confounding antithrombotic activity—galeopsin provides a cleaner anti-inflammatory signal (TNF-α inhibition) for correlating trichome chemistry with bioactivity, simplifying data interpretation in discovery programs [1].

Technical Documentation Hub

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